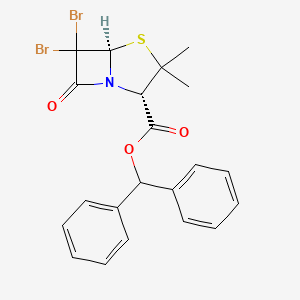

Benzhydryl 6,6-dibromopenicillanate

Description

Contextualization of Beta-Lactam Scaffolds in Organic Synthesis and Medicinal Chemistry

The β-lactam (azetidin-2-one) ring is a four-membered cyclic amide that constitutes the central structural motif of some of the most important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. The inherent ring strain of the β-lactam system makes it susceptible to ring-opening reactions, a property that is ingeniously exploited in its biological mechanism of action. These antibiotics function by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.

Beyond their well-established role as antibacterial agents, β-lactam scaffolds have emerged as versatile and highly valuable synthons in organic chemistry. Their strained ring system provides a unique platform for a variety of chemical transformations, enabling the stereocontrolled synthesis of a diverse array of organic molecules. The inherent chirality of many β-lactam derivatives, often sourced from the fermentation of Penicillium species, makes them attractive starting materials for the asymmetric synthesis of complex natural products and other biologically active compounds.

Historical Development and Significance of Halogenated Penicillanic Acid Derivatives

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent development as a therapeutic agent marked a watershed moment in the history of medicine. The initial success of penicillin was, however, met with the emergence of bacterial resistance, primarily mediated by β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This evolutionary pressure spurred extensive research into the modification of the penicillin nucleus to create semi-synthetic derivatives with enhanced stability and broader spectra of activity.

A significant strategy in this endeavor has been the chemical modification at the C6 position of the penicillanic acid core. The introduction of halogen atoms, particularly bromine, at this position has been a key area of investigation. Halogenation can profoundly influence the electronic and steric properties of the molecule, altering its reactivity and interaction with biological targets. The development of 6,6-dihalopenicillanic acids was a critical step towards the creation of novel β-lactamase inhibitors. These inhibitors are designed to be administered alongside β-lactam antibiotics, protecting them from degradation by β-lactamases and thereby restoring their efficacy against resistant bacterial strains.

Positioning of Benzhydryl 6,6-Dibromopenicillanate as a Pivotal Synthetic Intermediate

This compound has been established as a key intermediate in the synthesis of potent β-lactamase inhibitors, most notably Tazobactam. Tazobactam is a penicillanic acid sulfone derivative that exhibits broad-spectrum inhibitory activity against a wide range of β-lactamases. The synthetic pathway to Tazobactam often commences with 6-aminopenicillanic acid (6-APA), a readily available starting material obtained from the fermentation of penicillin G.

The synthesis of Tazobactam from 6-APA involves a series of chemical transformations, including diazotization and bromination, to introduce the dibromo functionality at the C6 position, yielding 6,6-dibromopenicillanic acid. To facilitate subsequent reactions and prevent unwanted side reactions, the carboxylic acid group is protected. The use of a benzhydryl (diphenylmethyl) ester as a protecting group is a common strategy in penicillin chemistry. The benzhydryl group is advantageous due to its stability under a range of reaction conditions and its susceptibility to cleavage under specific, mild conditions, typically through hydrogenolysis.

The formation of this compound is therefore a critical step, setting the stage for the subsequent chemical manipulations that lead to the final active pharmaceutical ingredient. For instance, a subsequent step often involves the reductive debromination of the 6,6-dibromo compound to a monobromo derivative, which is a direct precursor to the core structure of Tazobactam. A Chinese patent describes a process for the reduction of a "6-bromine benzhydryl s-oxopenicillanate," highlighting the industrial relevance of this class of intermediates. researchgate.net Another US patent explicitly mentions the conversion of this compound 1,1-dioxide to benzhydryl 6-alpha-bromopenicillanate 1,1-dioxide. google.com These patented processes underscore the pivotal role of this compound in the manufacturing of important pharmaceutical agents.

Chemical Compound Data

Table 1: Chemical Properties of 6,6-Dibromopenicillanic Acid

| Property | Value | Source |

| Molecular Formula | C₈H₉Br₂NO₃S | google.com |

| Molecular Weight | 359.04 g/mol | google.com |

| IUPAC Name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | google.com |

| CAS Number | 24158-88-1 | google.com |

| Monoisotopic Mass | 356.867 g/mol | google.com |

Structure

2D Structure

Properties

Molecular Formula |

C21H19Br2NO3S |

|---|---|

Molecular Weight |

525.3 g/mol |

IUPAC Name |

benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |

InChI Key |

SSLOATPLZXISQE-QFBILLFUSA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

Synonyms |

benzhydryl 6,6-dibromopenicillanate |

Origin of Product |

United States |

Synthetic Methodologies for Benzhydryl 6,6 Dibromopenicillanate

Classical Preparative Routes

The traditional synthesis of Benzhydryl 6,6-dibromopenicillanate is a two-fold process. It begins with the diazotization-bromination of 6-aminopenicillanic acid to yield 6,6-dibromopenicillanic acid, which is then esterified.

Synthesis via Diazotization-Bromination of 6-Aminopenicillanic Acid

The journey to this compound starts with 6-aminopenicillanic acid (6-APA), a core building block in the production of semisynthetic penicillins. nih.govmdpi.com The primary amino group of 6-APA is transformed through a diazotization reaction, followed by bromination, to introduce two bromine atoms at the 6-position.

The diazotization process involves treating the primary amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction forms an unstable diazonium salt intermediate. organic-chemistry.org Subsequent reaction with a bromine source introduces the two bromine atoms, yielding 6,6-dibromopenicillanic acid. nih.govchemicalbook.com This intermediate is a crucial precursor for the final product. chemicalbook.com

Esterification Protocols Employing Diphenyldiazomethane

Once 6,6-dibromopenicillanic acid is synthesized, the next step is the esterification of its carboxylic acid group. This is achieved using diphenyldiazomethane, which reacts with the carboxylic acid to form a benzhydryl ester. This protective group is significant for its role in subsequent chemical transformations. The use of diphenyldiazomethane for the esterification of penicillin-related compounds is a well-established method.

The reaction of 6,6-dibromopenicillanic acid with diphenyldiazomethane results in the formation of this compound. This method is favored for its efficiency in producing the desired benzhydryl ester under relatively mild conditions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Research has focused on various aspects of the synthesis to improve its efficiency.

For instance, in related processes for the debromination of similar compounds, the choice of solvent and reagents plays a significant role. In one such process, a mixture of tetrahydrofuran (B95107) (THF) and water was used as the solvent system. google.com The use of sodium bisulfite as a reagent has also been documented in the selective debromination of 6,6-dibromopenicillanate derivatives. googleapis.comvulcanchem.com While these examples pertain to subsequent reactions, the principles of solvent and reagent optimization are directly applicable to the primary synthesis as well.

A Chinese patent highlights a method for the preparation of a related compound, benzhydryl s-oxopenicillanate, which involves using a haloalkane as the reaction solvent and a lower aliphatic alcohol as a catalyst. google.com This approach was reported to be simple, low-cost, and result in a high reaction yield. google.com Such innovative approaches to solvent and catalyst systems could potentially be adapted to enhance the synthesis of this compound.

| Parameter | Condition | Purpose |

| Solvent | Haloalkanes (e.g., dichloromethane, chloroform) | Can offer improved solubility and reaction kinetics over traditional solvents. |

| Catalyst | Lower aliphatic alcohols (e.g., methanol, ethanol) | May accelerate the reaction rate and improve yield. google.com |

| Temperature | -10°C to 25°C | Controlled temperature can minimize side reactions and degradation of the product. google.com |

| Reagents | In-situ generation of nitrous acid | Ensures the reactive species is fresh and minimizes decomposition. organic-chemistry.org |

Advancements in Stereocontrolled Synthesis of Analogues (as starting material)

The stereochemistry of the penicillin core is critical for its biological activity and the efficacy of its derivatives. Advancements in the stereocontrolled synthesis of analogues of this compound are therefore of significant interest.

Research has been conducted on the 1,3-dipolar cycloaddition reactions of 6-alkylidenepenicillanates, which are derived from 6-aminopenicillanic acid. researchgate.net These reactions allow for the synthesis of novel spiroisoxazolidine-β-lactams with high diastereoselectivity. researchgate.net The ability to control the formation of new stereogenic centers is a key advancement. researchgate.net While not directly the synthesis of this compound itself, the development of stereocontrolled methods for modifying the penicillin core provides a powerful toolkit for creating a diverse range of analogues that can serve as starting materials for further chemical exploration.

Purity Assessment and Isolation Techniques

The isolation and purification of this compound are essential to ensure its suitability for use as a chemical intermediate. Common techniques for purification include crystallization and chromatography.

In a related process, the product was crystallized from an ethyl acetate/hexane (B92381) mixture to yield a pure product. google.com Another example details the use of silica (B1680970) gel chromatography with an ethyl acetate/chloroform eluent to separate the desired compound. google.com

The purity of the final product is typically assessed using analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. google.comgoogleapis.com For instance, the progress of a reaction and the purity of the product were monitored by TLC, with specific Rf values indicating the presence of the starting material and the product. googleapis.com Proton NMR (pnmr) is used to confirm the structure of the isolated compound by identifying the characteristic chemical shifts and splitting patterns of the protons in the molecule. google.comgoogleapis.com

| Technique | Purpose | Details |

| Crystallization | Purification | The crude product is dissolved in a suitable solvent system (e.g., ethyl acetate/hexane) and allowed to crystallize, leaving impurities in the mother liquor. google.com |

| Silica Gel Chromatography | Purification | The compound is separated from byproducts based on its differential adsorption to the silica gel stationary phase as a specific eluent is passed through the column. google.com |

| Thin-Layer Chromatography (TLC) | Purity Assessment | A quick method to monitor the reaction and check the purity of fractions, comparing the Rf value of the product to the starting material. googleapis.com |

| Nuclear Magnetic Resonance (NMR) | Structure Confirmation & Purity | Provides detailed structural information and can be used to identify and quantify impurities. google.comgoogleapis.com |

Chemical Reactivity and Transformation Pathways of Benzhydryl 6,6 Dibromopenicillanate

Selective Halogen Functionalization at C-6 Position

The gem-dibromo setup at the C-6 carbon of benzhydryl 6,6-dibromopenicillanate allows for precise and selective monodebromination, leading to the formation of valuable 6-bromopenicillanate intermediates. These reactions can be controlled to yield specific stereoisomers.

One established method for the monodebromination of 6,6-dibromopenicillanates involves the use of organotin hydrides. Reagents such as tributyltin hydride, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), can effectively remove one of the bromine atoms. google.com This reaction typically proceeds via a free radical mechanism. The process is highly selective, leading predominantly to the formation of the 6-β-bromopenicillanate isomer. google.com The reaction is generally carried out in a refluxing inert solvent like benzene. google.com

Table 1: Reductive Debromination with Organotin Hydride

| Reagent System | Initiator | Solvent | Primary Product |

| Tributyltin Hydride | Azobisisobutyronitrile (AIBN) | Benzene (reflux) | Benzhydryl 6-β-bromopenicillanate |

An alternative pathway for debromination utilizes bisulfite salts, offering a different approach from organotin hydrides. google.comgoogleapis.com This process involves treating the this compound with a bisulfite salt, such as sodium bisulfite, in a reaction-inert aqueous solvent system. google.com The reaction temperature can be controlled between 0-100°C. To maintain a stable pH and prevent hydrolysis of the ester group, a mildly basic buffering agent like sodium bicarbonate is often added. google.com This method has been shown to be effective for converting 6,6-dibromo compounds into their 6-monobromo counterparts. Specifically, treatment of the sulfone derivative, this compound 1,1-dioxide, with sodium bisulfite leads to the corresponding 6-α-bromo derivative. google.com

Table 2: Debromination using Bisulfite Salt

| Reagent System | Buffer | Solvent System | Temperature | Primary Product (from 1,1-dioxide) |

| Sodium Bisulfite | Sodium Bicarbonate | Tetrahydrofuran (B95107) (THF) / Water | 0-40°C | Benzhydryl 6-α-bromopenicillanate 1,1-dioxide |

The stereochemical outcome of the monodebromination of this compound is highly dependent on the chosen reagents and reaction conditions.

Formation of 6β-Bromopenicillanate : The use of tributyltin hydride with a radical initiator selectively yields the 6β-bromo isomer. google.com This stereoselectivity is a characteristic feature of the free-radical-mediated reduction at the C-6 position.

Formation of 6α-Bromopenicillanate : The formation of the 6α-bromo isomer can be achieved through alternative methods. For instance, the treatment of this compound 1,1-dioxide (the sulfone) with sodium bisulfite results in the formation of benzhydryl 6-α-bromopenicillanate 1,1-dioxide. google.com This indicates that the oxidation state of the sulfur atom in the penam (B1241934) nucleus significantly influences the stereochemical course of the bisulfite-mediated debromination.

Regio- and Stereoselective Monodebromination Reactions

Carbon-Carbon Bond Formation Reactions at C-6

Beyond halogen manipulation, the C-6 position of this compound is a key site for creating new carbon-carbon bonds, a critical step in the synthesis of advanced β-lactam antibiotics like carbapenems.

The C-6 carbon, bearing two bromine atoms, can be metallated to facilitate nucleophilic attack and the formation of a C-C bond. A notable example is the Grignard reagent-promoted coupling reaction. clockss.org In a highly diastereoselective process, this compound is treated with a Grignard reagent, such as ethylmagnesium bromide, at low temperatures (-78°C). This initial step is believed to form a magnesium-bromo intermediate at the C-6 position. clockss.org

Subsequent addition of an amine ligand, specifically N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA), and an electrophile like acetaldehyde, leads to a highly stereoselective coupling. clockss.org This reaction efficiently produces benzhydryl (1'R,3S,5R,6S)-6-bromo-6-(1'-hydroxyethyl)penicillanate, a key intermediate for carbapenem (B1253116) synthesis. clockss.org The use of the PMDTA ligand is crucial for achieving high diastereoselectivity in this transformation. clockss.org

Table 3: Diastereoselective C-C Bond Formation at C-6

| Step 1 Reagent | Step 2 Reagent | Step 3 Reagent | Solvent | Temperature Profile | Product |

| Ethylmagnesium Bromide | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) | Acetaldehyde | Tetrahydrofuran (THF) | -78°C to 0°C | Benzhydryl (1'R,3S,5R,6S)-6-bromo-6-(1'-hydroxyethyl)penicillanate |

Stereoselective Alkylation and Acylation Processes

The C-6 position of the penam skeleton is a key site for introducing structural diversity. In this compound, the presence of two bromine atoms allows for sequential and stereoselective functionalization.

Stereoselective alkylation can be achieved through various methods, often involving organometallic reagents. The reaction of this compound with organocuprates or other organometallic species can lead to the displacement of one of the bromine atoms. The stereochemical outcome of this reaction is influenced by factors such as the nature of the organometallic reagent, the solvent, and the reaction temperature. The bulky benzhydryl ester group can also play a role in directing the incoming alkyl group to a specific face of the β-lactam ring, leading to a high degree of stereoselectivity.

Similarly, stereoselective acylation at the C-6 position can be accomplished using acylating agents in the presence of a suitable base or catalyst. These reactions are crucial for the synthesis of various clinically important penicillin derivatives. The choice of the acylating agent and reaction conditions is critical to control the stereochemistry at the C-6 position.

Radical Chain Reactions for Stereoselective Alkyl Azetidinone Synthesis

Radical chain reactions offer a powerful tool for the stereoselective synthesis of alkyl azetidinones from this compound. These reactions typically involve the use of a radical initiator, such as tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN).

The process is initiated by the generation of a tributyltin radical, which then abstracts a bromine atom from the C-6 position of the dibromopenicillanate. This results in the formation of a C-6 radical intermediate. This radical can then participate in intermolecular or intramolecular reactions to introduce new functional groups. The stereoselectivity of these radical reactions is often high, guided by the steric and electronic properties of the starting material and the radical trap.

For instance, the C-6 radical can be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. This approach has been successfully employed in the synthesis of a variety of C-6 substituted penicillanates with defined stereochemistry.

Skeletal Rearrangements and Cyclization Reactions

The strained ring system of this compound makes it prone to skeletal rearrangements and cyclization reactions, leading to the formation of novel heterocyclic systems.

Intramolecular Rearrangements to Thiazepine Derivatives

Under certain conditions, this compound can undergo intramolecular rearrangements to yield seven-membered thiazepine derivatives. This transformation typically involves the cleavage of the C-5-S bond and the formation of a new bond between the sulfur atom and another part of the molecule.

These rearrangements can be promoted by various reagents, including Lewis acids or bases. The specific reaction conditions determine the structure of the resulting thiazepine derivative. This rearrangement provides a synthetic route to a class of compounds with potential biological activity.

Mechanistic Investigations of Rearrangement Pathways

The mechanism of the rearrangement of penicillanates to thiazepines has been the subject of detailed mechanistic investigations. These studies often employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, as well as computational modeling.

The proposed mechanisms often involve the formation of key intermediates, such as sulfonium (B1226848) ions or thiiranium ions. The stability and reactivity of these intermediates play a crucial role in determining the course of the rearrangement. Understanding the mechanistic pathways is essential for controlling the outcome of these reactions and for designing new synthetic strategies based on these rearrangements.

Oxidation Reactions at the Sulfur Atom

The sulfur atom in the thiazolidine (B150603) ring of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.

Formation of Sulfoxide (B87167) Derivatives

The oxidation of the sulfide (B99878) to a sulfoxide is a common transformation in penicillin chemistry. researchgate.net This reaction can be achieved using a variety of oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate. researchgate.net The oxidation of sulfides is a fundamental reaction and one of the most direct methods for producing sulfoxides. researchgate.net

The stereochemistry of the resulting sulfoxide is an important consideration. The oxidation can lead to the formation of either the (R)- or (S)-sulfoxide, or a mixture of both. The stereochemical outcome can be influenced by the choice of the oxidizing agent and the reaction conditions. Chiral oxidizing agents or catalysts can be used to achieve enantioselective oxidation, providing access to optically pure sulfoxide derivatives. These sulfoxides are valuable intermediates in the synthesis of other modified β-lactam compounds.

Applications in Chemical Biology and Mechanistic Enzymology

Utilization as a Precursor for Mechanistic Probes of β-Lactamases

The ability to introduce specific substituents at the C6 position makes benzhydryl 6,6-dibromopenicillanate an invaluable precursor for creating molecular probes to study β-lactamases, the primary enzymes responsible for bacterial resistance to penicillin antibiotics.

A key application of this compound is in the stereospecific synthesis of 6-substituted penicillanic acids. This process typically involves a metal-halogen exchange reaction using an organolithium reagent like n-butyllithium at low temperatures, which generates a 6-lithio-6-bromopenicillanate intermediate. This reactive intermediate can then be treated with an electrophile, such as an aldehyde or ketone, to introduce a new side chain at the C6 position.

For instance, reaction with octanal (B89490) followed by reduction of the resulting ketone allows for the synthesis of 6α- and 6β-(1R-hydroxyoctyl)penicillanic acid derivatives. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent, yielding separable diastereomers. These specific stereoisomers are instrumental in exploring the topology of the β-lactamase active site.

The synthesized 6α- and 6β-(1R-hydroxyoctyl)penicillanic acid derivatives have been employed as mechanistic probes to study Class D β-lactamases, also known as oxacillinases (OXA). These enzymes are of significant clinical importance due to their ability to hydrolyze a broad range of β-lactam antibiotics.

Studies using these probes with OXA-1 β-lactamase have revealed that the enzyme exhibits a high degree of stereoselectivity. The 6β-substituted penicillanates are generally observed to be better substrates for Class D enzymes than their 6α-counterparts. By analyzing the kinetic parameters of the interactions between these probes and the enzyme, researchers can gain insights into the specific binding orientations and conformational changes required for catalysis within the active site of Class D β-lactamases. The hydroxyoctyl side chain, in particular, helps in mapping hydrophobic regions within the enzyme's active site.

Role in the Synthesis of Modified β-Lactam Structures

This compound is also a versatile building block for the chemical synthesis of novel β-lactam structures that possess modified cores, aiming for improved biological activity or stability.

The carbapenems are a potent class of β-lactam antibiotics characterized by a different stereochemistry at the C6 position compared to classical penicillins. This compound can be used to synthesize penicillin derivatives that mimic the stereochemistry of carbapenems. This transformation can be achieved through a series of stereocontrolled reactions that invert the configuration at C6, often involving the displacement of a leaving group. These novel derivatives are valuable for structure-activity relationship studies to understand the impact of this stereochemical change on antibacterial efficacy and interaction with penicillin-binding proteins (PBPs).

The strained four-membered β-lactam ring, chemically known as an azetidinone, is the key pharmacophore of the entire class of β-lactam antibiotics. This compound can be chemically cleaved to produce functionalized monocyclic azetidinones. These azetidinone intermediates are highly valuable synthons for the construction of other β-lactam families, most notably the penems. Penems are a class of synthetic β-lactam antibiotics that incorporate structural features from both penicillins and cephalosporins. The synthesis of diverse penem (B1263517) libraries, facilitated by intermediates derived from this compound, allows for the exploration of new chemical space in the search for potent antibiotics.

Contributions to Understanding Catalytic Mechanisms of Hydrolytic Enzymes

The derivatives synthesized from this compound have significantly contributed to the fundamental understanding of the catalytic mechanisms of hydrolytic enzymes, especially β-lactamases. By introducing substituents with varying steric bulk and electronic properties at the C6 position, researchers can systematically probe the transition state of the β-lactam ring hydrolysis. These studies help to elucidate the roles of specific amino acid residues in the enzyme's active site during catalysis. This knowledge is crucial for the rational design of next-generation β-lactamase inhibitors that can overcome antibiotic resistance.

Development of Novel Inhibitor Scaffolds (via derived compounds for mechanistic studies)

The unique structural framework of this compound has served as a valuable starting point for the generation of novel inhibitor scaffolds. Through strategic chemical modifications, researchers have been able to synthesize a variety of derivatives, providing crucial tools for probing the mechanistic intricacies of β-lactamase enzymes. These studies are fundamental to understanding the principles of enzyme inhibition and for the rational design of next-generation antibiotics.

The primary focus of these derivatization efforts has been the modification at the C6 position of the penicillanate core. The presence of two bromine atoms in the parent compound, this compound, offers a versatile handle for introducing diverse chemical functionalities. These modifications aim to create compounds that can interact with the active site of β-lactamases in different ways, leading to either reversible or irreversible inhibition. By studying the kinetics and mechanism of inhibition by these novel scaffolds, valuable insights into the catalytic mechanism of the target enzymes can be obtained.

One of the key derivatives synthesized from 6,6-dibromopenicillanic acid is 6-β-bromopenicillanic acid. This compound is a potent, active-site-directed, and irreversible inhibitor of several β-lactamases. nih.gov The formation of 6-β-bromopenicillanic acid can occur through the epimerization of 6-α-bromopenicillanic acid or via the hydrogenation of 6,6-dibromopenicillanic acid. nih.gov Its powerful inhibitory action against typical β-lactamases, such as the one from Bacillus cereus (β-lactamase I), highlights the importance of the stereochemistry at the C6 position for effective enzyme inactivation. nih.gov

Further synthetic explorations starting from 6,6-dibromopenam have led to the creation of 6-exomethylenepenams. nih.gov The synthetic route involves the reaction of the 6,6-dibromopenam with methylmagnesium bromide and a carbaldehyde to yield a hydroxy compound, which is subsequently converted to acetoxy and then to the final 6-exomethylenepenam products through deacetobromination. nih.gov The resulting E- and Z-isomers, and their corresponding sulfones, have been evaluated as β-lactamase inhibitors. nih.gov

Moreover, the synthesis of 6-bromo-6-substituted penicillanic acid derivatives has been undertaken to explore structure-activity relationships. nih.gov These compounds, featuring an additional substituent at the C6 position alongside a bromine atom, have been tested against class A (from Escherichia coli TEM-1) and class C (from Enterobacter cloacae P99) β-lactamases. nih.gov While some of the 6-(1-hydroxyethyl) derivatives showed weak inhibitory activity, their investigation in combination with amoxicillin (B794) provided insights into their potential as part of synergistic antibacterial therapies. nih.gov

Another innovative approach involved the design and synthesis of 6,6-bis(hydroxylmethyl)penicillanate as an inhibitor intended to obstruct the approach of the hydrolytic water molecule in both class A and class C β-lactamases, which employ different catalytic mechanisms. nih.gov This highlights the sophisticated design principles that can be explored starting from the penicillanate scaffold.

The development of alkylidene-β-lactams from benzhydryl 6-oxopenicillanate, a compound closely related to this compound, further illustrates the versatility of this chemical framework. researchgate.net These derivatives, synthesized via Wittig reaction, have been screened for their inhibitory properties against class A and C β-lactamases, with some compounds showing the ability to inhibit either or both enzymes. researchgate.net

The table below summarizes the inhibitory activities of selected derivatives, showcasing the impact of different substitutions on their potency against various β-lactamases.

| Derivative | Target Enzyme | Inhibitory Activity | Reference |

| 6-β-bromopenicillanic acid | B. cereus β-lactamase I | Potent, irreversible inhibitor | nih.gov |

| 6-β-bromopenicillanic acid | B. licheniformis exoenzyme | Potent, irreversible inhibitor | nih.gov |

| 6-β-bromopenicillanic acid | Staphylococcus aureus enzyme | Less susceptible | nih.gov |

| 6-β-bromopenicillanic acid | Escherichia coli (R factor) enzyme | Less susceptible | nih.gov |

| 6-(1-hydroxyethyl) derivatives | Class A and C β-lactamases | Weak inhibitors | nih.gov |

| Alkylidene-β-lactams (compounds 3a-c, 7a-c) | TEM-1 (Class A) and P-99 (Class C) | Capable of inhibiting either or both enzymes | researchgate.net |

These mechanistic studies, enabled by the synthesis of novel inhibitor scaffolds from this compound and its close relatives, are crucial for advancing our understanding of β-lactamase function and for devising new strategies to overcome antibiotic resistance.

Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Benzhydryl 6,6-dibromopenicillanate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the compound's complex architecture.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of the protons offer insights into their connectivity and spatial arrangement. The characteristic signals for the benzhydryl group's methine proton and the aromatic protons, alongside the signals for the penam (B1241934) ring protons, confirm the presence of these key structural motifs.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shift ranges for its key structural components can be predicted based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Structural Moiety | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Benzhydryl CH | 6.5 - 7.0 | 75 - 85 |

| Aromatic CH (Benzhydryl) | 7.2 - 7.5 | 125 - 140 |

| β-lactam CO | - | 165 - 175 |

| Ester CO | - | 160 - 170 |

| C(6)-Br₂ | - | 60 - 70 |

| Penam Ring Protons | 4.5 - 6.0 | 50 - 80 |

| Methyl Groups | 1.0 - 2.0 | 20 - 30 |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis. The molecular formula of this compound is C₂₁H₁₉Br₂NO₃S.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The isotopic pattern observed in the mass spectrum, characterized by the presence of two bromine atoms, would show a distinctive M, M+2, and M+4 pattern with specific intensity ratios, serving as a clear indicator of a dibrominated compound.

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable structural information.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Predicted Fragment Ion | Structural Information |

| [M]+ | C₂₁H₁₉Br₂NO₃S⁺ | Molecular Ion |

| [M - Br]+ | C₂₁H₁₉BrNO₃S⁺ | Loss of a bromine radical |

| [M - 2Br]+ | C₂₁H₁₉NO₃S⁺ | Loss of two bromine radicals |

| 167 | C₁₃H₁₁⁺ | Benzhydryl cation |

| [M - C₁₃H₁₀O] | C₈H₉Br₂NO₂S⁺ | Loss of the benzhydryl ester group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the β-lactam carbonyl group, the ester carbonyl group, and the C-O and C-N bonds. The presence of aromatic rings from the benzhydryl group would also be evident.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| β-Lactam C=O | 1780 - 1820 | Stretching |

| Ester C=O | 1735 - 1750 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

| C-N | 1000 - 1350 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

X-ray Crystallography for Solid-State Structural Confirmation and Stereochemical Assignment

X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, confirming its connectivity and, crucially, establishing its absolute stereochemistry.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.

Column chromatography using silica (B1680970) gel is a common method for the preparative purification of this compound. The choice of eluent system, typically a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate, is optimized to achieve effective separation from impurities.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of the final product. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be developed to separate this compound from any remaining starting materials, by-products, or degradation products. The purity is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

Future Directions in Research Pertaining to Benzhydryl 6,6 Dibromopenicillanate

Exploration of Undiscovered Reactivity and Transformation Pathways

The C-6 gem-dibromo group of Benzhydryl 6,6-dibromopenicillanate is a versatile functional handle that is ripe for further exploration. While its role in the formation of β-lactamase inhibitors is established, its broader reactivity remains an area with significant potential for discovery.

Future investigations will likely focus on novel metal-catalyzed cross-coupling reactions to introduce diverse substituents at the C-6 position. Furthermore, the transformation of the dibromo group into other functionalities, such as alkylidene groups, opens the door to a variety of subsequent reactions. For instance, the resulting 6-alkylidene penicillanates can undergo 1,3-dipolar cycloaddition reactions. nih.gov Research has shown that reacting 6-alkylidene penicillanates with in-situ generated nitrile oxides can produce novel spiroisoxazoline-penicillanates, creating two new stereogenic centers, including a quaternary chiral center, in a diastereoselective manner. nih.gov Exploring the reaction of this compound derivatives under similar cycloaddition conditions could yield entirely new classes of spirocyclic β-lactams with unique three-dimensional structures, which are of great interest for their potential biological activity. nih.gov

Development of Greener and More Efficient Synthetic Protocols

The synthesis of β-lactam compounds has traditionally involved multi-step processes that can be resource-intensive. rsc.orgresearchgate.net A significant future direction is the development of more sustainable and efficient protocols for the synthesis and transformation of this compound.

Modern synthetic methods such as photocatalysis and transition-metal catalysis are being increasingly applied to β-lactam chemistry. rsc.org These approaches offer pathways that can proceed under milder conditions and with higher selectivity, reducing energy consumption and waste. For example, ligand-assisted metal-catalyzed C-H activation and oxidative amidation are emerging strategies for forming the β-lactam ring itself. rsc.orgrsc.org

Furthermore, process intensification techniques like microwave-induced synthesis and continuous flow chemistry present compelling alternatives to conventional batch processing. nih.govnih.gov Continuous flow, in particular, has been successfully used for the synthesis of chiral spiroisoxazoline-penicillanates from related precursors, demonstrating its potential for safer, more scalable, and sustainable production. nih.gov Applying these green chemistry principles to the synthesis of this compound and its derivatives could significantly improve the efficiency and environmental footprint of the manufacturing process.

| Protocol Type | Key Features | Potential Advantages for Penicillanate Synthesis | Reference |

|---|---|---|---|

| Traditional Batch Synthesis | Step-wise reactions in large vessels; often requires harsh conditions (e.g., very low temperatures). | Well-established and understood procedures. | researchgate.netnih.gov |

| Transition-Metal Catalysis | Use of catalysts (e.g., Palladium, Copper, Rhodium) to enable new transformations and increase efficiency. | Milder reaction conditions, higher yields, novel bond formations (e.g., C-H activation). | rsc.orgresearchgate.net |

| Microwave-Induced Synthesis | Use of microwave irradiation to rapidly heat reactions. | Highly accelerated reaction times, often improved yields, use of fewer solvents. | nih.gov |

| Continuous Flow Chemistry | Reagents are pumped through a reactor in a continuous stream. | Enhanced safety (small volumes), precise control over reaction parameters, easier scalability, improved purity. | nih.gov |

Expansion of its Role as a Precursor for Diverse β-Lactam Derivatives

This compound is a valuable precursor, particularly for β-lactamase inhibitors, which are crucial for overcoming bacterial resistance to antibiotics. nih.gov A Chinese patent details a method for preparing a C-class β-lactamase inhibitor where 6,6-dibromopenicillanic acid is a key intermediate. google.com This underscores the compound's established role in creating molecules that can restore the efficacy of existing antibiotics.

The future in this area lies in expanding the library of derivatives that can be accessed from this starting material. The chemical versatility of the 6,6-dibromo group allows for its conversion into a wide range of other functionalities. This enables the synthesis of not just inhibitors, but also entirely new classes of β-lactam antibiotics with novel mechanisms of action or improved properties. Research groups have successfully used derivatives of 6-aminopenicillanic acid (6-APA), the parent molecule for this compound, to create libraries of chiral spiro-β-lactams with significant structural diversity. nih.gov By systematically exploring the reactions at the C-6 position, researchers can generate novel penicillanate structures, such as those with unique carbocyclic or heterocyclic ring systems fused to the core.

| Precursor Type | Reaction Type | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| 6,6-Dibromopenicillanic Acid | Multi-step synthesis | C-Class β-Lactamase Inhibitor | Combination therapy with β-lactam antibiotics. | google.com |

| 6-Alkylidene Penicillanate | 1,3-Dipolar Cycloaddition | Spiroisoxazoline-penicillanate | Novel antibacterial or enzyme-inhibiting agents. | nih.gov |

| 6-Diazopenicillanate | [3+2] Annulation | Spiropenicillanates with carbo/heterocyclic rings | Exploration of new biological activities. | nih.gov |

| Penicillanic Acid Core | Metal-catalyzed C-H Arylation | β-Aryl-β-lactams | Novel antibiotic structures. | rsc.org |

Advanced Computational Studies for Predictive Synthesis and Mechanism Elucidation

Modern computational chemistry offers powerful tools for accelerating drug discovery and chemical synthesis. In the context of this compound, advanced computational studies represent a key future direction for research. These methods can provide deep insights into the reactivity of the β-lactam ring and guide the development of new synthetic strategies.

Density Functional Theory (DFT) and other computational models can be used to elucidate complex reaction mechanisms. For example, in a palladium-catalyzed synthesis of β-lactams, computational studies were crucial in concluding that the use of a specific oxidant favored the desired C-N bond formation over an undesired C-C bond formation pathway due to electronic and steric effects. rsc.org Similar studies on reactions involving this compound could predict the most favorable conditions for a desired transformation, saving significant time and resources in the lab.

Furthermore, these computational approaches can predict the stereochemical outcome of reactions, which is critical in the synthesis of chiral molecules like β-lactams. rsc.org By modeling the transition states of different reaction pathways, researchers can understand why a particular stereoisomer is formed preferentially and design catalysts or reaction conditions to enhance this selectivity. This predictive power is invaluable for the rational design of new, complex, and stereochemically pure β-lactam derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzhydryl 6,6-dibromopenicillanate, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is synthesized via bromination of precursor penicillanate esters. For example, describes a method using N-bromosuccinimide (NBS) in acetone/water with pyridine, achieving a 32% yield after purification. Key parameters include maintaining 0°C during NBS addition and using silicic acid chromatography for isolation. NMR (δ 1.63, 1.73 ppm for methyl groups; 4.70 ppm for β-lactam proton) and elemental analysis (Br: 32.59%) are critical for validation .

Q. How is this compound characterized to confirm its structural integrity and purity?

- Answer : Analytical techniques include:

- IR spectroscopy : Peaks at 1790 cm⁻¹ (β-lactam carbonyl) and 1755 cm⁻¹ (ester carbonyl) .

- NMR : Distinct signals for benzhydryl protons (δ 5.84 ppm) and stereospecific β-lactam protons .

- Elemental analysis : Matching calculated vs. observed values for Br, Cl, and S content (e.g., Br: 32.57% observed vs. 32.59% calculated) .

Q. What are the primary applications of this compound in antibiotic research?

- Answer : It serves as a precursor for synthesizing carbapenem antibiotics (e.g., intermediates like 6-bromo-6-(1-hydroxyethyl)penicillanate) via Grignard reagent-mediated coupling reactions . Its dibromo structure enables stereoselective functionalization critical for β-lactamase inhibitor design .

Advanced Research Questions

Q. How does the stereochemical outcome of Grignard-mediated reactions with this compound depend on ligand choice?

- Answer : Ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) enhance diastereoselectivity by coordinating to magnesium, directing acetaldehyde addition to the β-face of the β-lactam ring. This yields (1'R,3S,5R,6S)-configured products with >90% diastereomeric excess, as shown in .

Q. What decomposition pathways occur during thionation or sulfur substitution reactions involving this compound?

- Answer : reveals that Lawesson’s reagent (LR) fails to thionate the dibromo derivative under standard conditions (toluene, 90°C), leading to decomposition. Extended reaction times or higher temperatures cause β-lactam ring degradation, necessitating inert atmospheres and low temperatures to mitigate side reactions .

Q. How can contradictions in reported yields for dibromopenicillanate-derived intermediates be resolved?

- Methodological Approach :

Replicate protocols : Compare solvent systems (e.g., acetone/water vs. dichloromethane) and purification methods (silicic acid vs. reverse-phase HPLC).

Monitor intermediates : Use real-time IR to track β-lactam integrity during bromination.

Validate stereochemistry : X-ray crystallography or NOESY NMR to confirm product configurations .

Q. What strategies improve the stability of this compound during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.